molecular formula C14H15N3O2 B7473092 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one

3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one

Cat. No. B7473092
M. Wt: 257.29 g/mol
InChI Key: FRUBVUHYHGZLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. Additionally, it has been found to inhibit the AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one include the inhibition of cancer cell growth and proliferation, reduction in inflammation, and prevention of oxidative stress-related damage. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their elimination. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one in lab experiments include its high potency and selectivity towards cancer cells, making it an ideal candidate for anticancer drug development. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
However, the limitations of using this compound in lab experiments include its high cost and limited availability, making it challenging to conduct large-scale studies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before its clinical use.

Future Directions

There are several future directions for the research and development of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one. These include:
1. Conducting further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Investigating the potential of the compound as a combination therapy with other anticancer drugs.
3. Developing novel formulations and delivery methods to enhance the bioavailability and efficacy of the compound.
4. Investigating the potential of the compound for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit potent anticancer activity, anti-inflammatory, and antioxidant properties. However, further studies are needed to fully understand the mechanism of action and potential targets of the compound. Additionally, its safety and efficacy need to be thoroughly evaluated before its clinical use.

Synthesis Methods

The synthesis of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the reaction of 2-methyl-4-quinazolinone with azetidine-1-carboxylic acid followed by cyclization. This process yields the desired compound with high purity and yield.

Scientific Research Applications

3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

3-[2-(azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-15-12-6-3-2-5-11(12)14(19)17(10)9-13(18)16-7-4-8-16/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUBVUHYHGZLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one

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